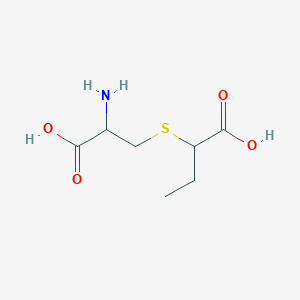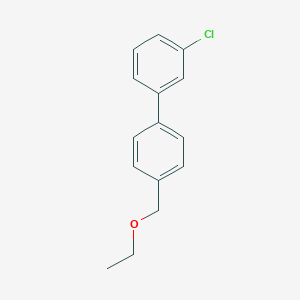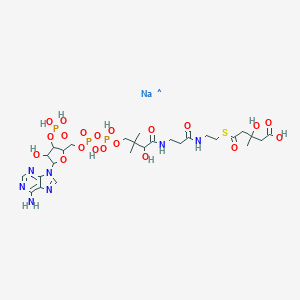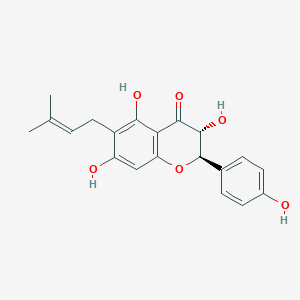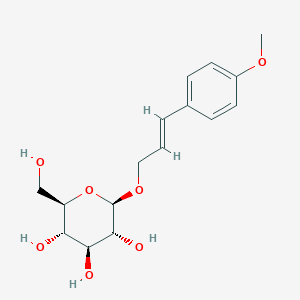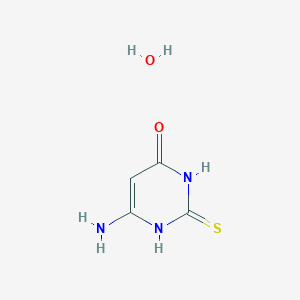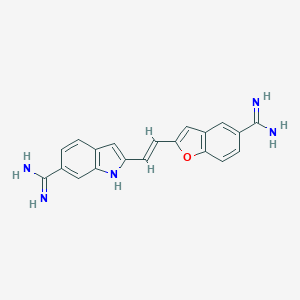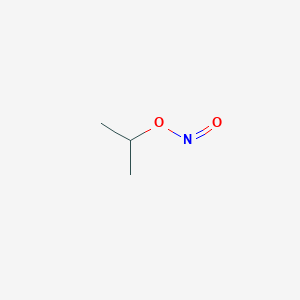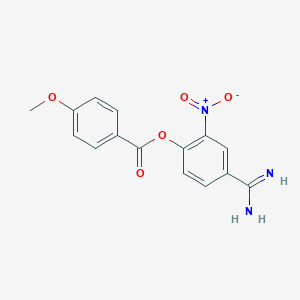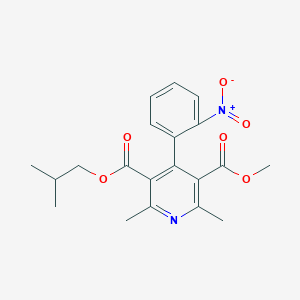![molecular formula C22H26N2O3 B026850 ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate CAS No. 102395-71-1](/img/structure/B26850.png)
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate, also known as EPMC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a piperidine derivative that has shown promise in the treatment of various medical conditions, including pain, inflammation, and cancer. In
Wirkmechanismus
The mechanism of action of ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also act on the central nervous system to reduce pain and inflammation.
Biochemical and Physiological Effects:
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce pain and inflammation, and improve neurological function. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to be effective in a variety of experimental settings, including in vitro and in vivo studies. However, one limitation of using ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate, as well as its safety and efficacy in humans. Other areas of interest include its potential use in the treatment of neurological disorders, such as Parkinson's disease, and its use as an antioxidant. In addition, further studies are needed to better understand the mechanism of action of ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate and to identify potential drug targets for future drug development.
Synthesemethoden
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate can be synthesized using a variety of methods, including the reaction of 4-methylacetophenone with ethyl carbamate, followed by reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 4-methylbenzoyl chloride with ethyl piperidine-4-carboxylate, followed by reaction with phenylhydrazine. These methods have been used successfully to produce ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate in high yields and with good purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate has been the subject of extensive research in the field of medicinal chemistry. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and to reduce pain and inflammation. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
102395-71-1 |
|---|---|
Produktname |
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate |
Molekularformel |
C22H26N2O3 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-20(25)22(18-7-5-4-6-8-18)13-15-24(16-14-22)21(26)23-19-11-9-17(2)10-12-19/h4-12H,3,13-16H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
BHCFALRDIZKTII-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Andere CAS-Nummern |
102395-71-1 |
Synonyme |
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



